molecular formula C5H8BrN B3255193 2-Bromo-3-methylbutanenitrile CAS No. 25117-57-1

2-Bromo-3-methylbutanenitrile

Cat. No. B3255193
CAS RN: 25117-57-1
M. Wt: 162.03 g/mol
InChI Key: BJERBFCIVSSJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methylbutanenitrile is an organic compound . It is a vinylic bromide compound . The molecular weight of this compound is 162.03 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylbutanenitrile can be represented by the formula C5H8BrN . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.


Physical And Chemical Properties Analysis

2-Bromo-3-methylbutanenitrile is a liquid at room temperature . It has a molecular weight of 162.03 .

Scientific Research Applications

Nucleophilic Solvent Participation

A study investigated the solvolysis of various bromoalkanes, including 2-bromo-3-methylbutane, in different solvents. It found that the solvolysis process involves significant nucleophilic solvent participation. This insight is crucial for understanding the reaction mechanisms and optimizing conditions for specific organic syntheses involving 2-bromo-3-methylbutanenitrile (Liu, Hou, & Tsao, 2009).

Vibrational Analysis

Research on the infrared spectra of compounds including 2-bromo-3-methylbutane has been conducted. This research helps in understanding the molecular structure and behavior of such compounds, aiding in their application in various chemical processes (Crowder, Richardson, & Gross, 1980).

Synthesis and Crystal Structure

A study on the synthesis of novel N-(α-bromoacyl)-α-amino esters containing the 2-bromo-3-methylbutanenitrile moiety was conducted. It provides valuable information on the potential biological activities of these compounds and their possible applications in drug development (Yancheva et al., 2015).

Conformational Analysis

Investigations into the conformational stability of (S)-(+)-1-bromo-2-methylbutane have implications for the understanding of stereochemistry and molecular interactions in organic compounds, which can be essential for the development of new synthetic methods (Wang et al., 2002).

Bromination Kinetics

A study on the bromination of hydrocarbons, including the formation of 2-bromo-2-methylpropane from isobutane, offers insights into reaction kinetics and mechanisms. This information is crucial for industrial applications where controlled bromination is necessary (Eckstein, Scheraga, & Artsdalen, 1954).

Decomposition Studies

Research into the decomposition of 1-bromo-2-methylbutane provides information on the stability and breakdown products of similar compounds. Understanding these processes is essential in chemical manufacturing and waste management (Hargreaves, Dossor, & Isaac, 2007).

Safety And Hazards

This compound is classified as a warning under the GHS07 pictogram. It has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is flammable and can cause harm if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-bromo-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN/c1-4(2)5(6)3-7/h4-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJERBFCIVSSJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306949
Record name 2-Bromo-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylbutanenitrile

CAS RN

25117-57-1
Record name 2-Bromo-3-methylbutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25117-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methylbutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-methylbutanenitrile
Reactant of Route 2
2-Bromo-3-methylbutanenitrile
Reactant of Route 3
2-Bromo-3-methylbutanenitrile
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-methylbutanenitrile
Reactant of Route 5
2-Bromo-3-methylbutanenitrile
Reactant of Route 6
2-Bromo-3-methylbutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.